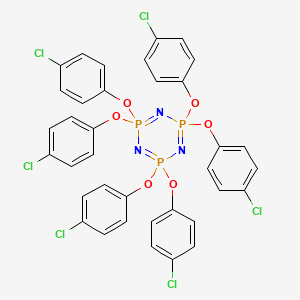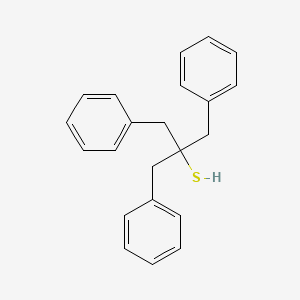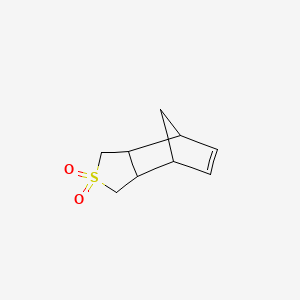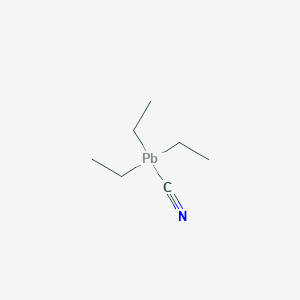
2-(3-Phenylureido)ethyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylureido)ethyl N-phenylcarbamate is an organic compound with the molecular formula C16H17N3O3 It is known for its unique structure, which includes both ureido and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylureido)ethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-(3-aminophenyl)ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. This may involve purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Phenylureido)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Phenylureido)ethyl N-phenylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenylureido)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl carbamate
- Ethyl N-phenylcarbamate
- 3-Phenylureidoethyl carbamate
Uniqueness
2-(3-Phenylureido)ethyl N-phenylcarbamate is unique due to its dual functional groups (ureido and carbamate), which confer distinct chemical and biological properties
Propiedades
Número CAS |
103791-67-9 |
|---|---|
Fórmula molecular |
C16H17N3O3 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
2-(phenylcarbamoylamino)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H17N3O3/c20-15(18-13-7-3-1-4-8-13)17-11-12-22-16(21)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21)(H2,17,18,20) |
Clave InChI |
SYKKXOQGUGBKQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCOC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)






